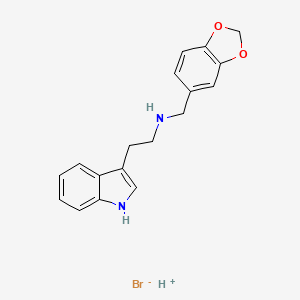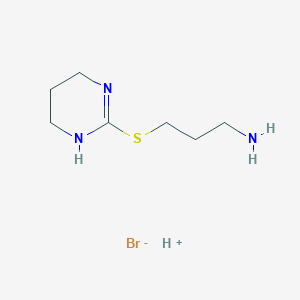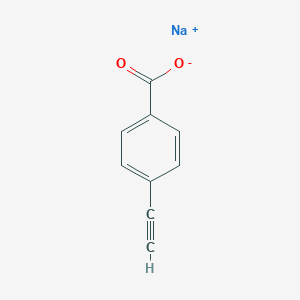
(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” is a chemical entity with unique properties and applications in various fields. It is known for its significant role in scientific research and industrial applications due to its distinct chemical structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield. Common methods include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation and subsequent reaction with [another reagent] at [specific temperature and pressure].
Step 3: Final purification and isolation of the compound using [techniques such as chromatography or crystallization].
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using large reactors and continuous flow processes. The methods are optimized for cost-effectiveness and efficiency, ensuring high yield and purity. Key steps include:
Bulk synthesis: Using large quantities of starting materials and reagents.
Continuous flow reactors: For maintaining consistent reaction conditions and improving yield.
Purification: Employing industrial-scale chromatography or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form [oxidized product].
Reduction: Reduced by [reducing agents] to yield [reduced product].
Substitution: Participates in nucleophilic or electrophilic substitution reactions, forming [substituted products].
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include [agent names], typically under [temperature and solvent conditions].
Reduction: Reducing agents such as [agent names] are used under [specific conditions].
Substitution: Reagents like [reagent names] in solvents such as [solvent names] at [temperature] are commonly employed.
Major Products: The major products formed from these reactions include [product names], which are often used as intermediates in further chemical synthesis or as final products in various applications.
Aplicaciones Científicas De Investigación
Compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or catalyst in organic synthesis and material science.
Biology: Plays a role in biochemical assays and as a probe in molecular biology studies.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate in pharmacological research.
Industry: Utilized in the production of [specific industrial products] and as an additive in [industrial processes].
Mecanismo De Acción
The mechanism by which compound “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” exerts its effects involves interaction with specific molecular targets and pathways. It binds to [target molecules] and modulates [biochemical pathways], leading to [specific biological effects]. The detailed mechanism includes:
Binding: Interaction with [specific receptors or enzymes].
Pathway modulation: Alteration of [signaling pathways or metabolic processes].
Biological effects: Resulting in [desired therapeutic or industrial outcomes].
Comparación Con Compuestos Similares
- Compound “CID 1234567”
- Compound “CID 2345678”
- Compound “CID 3456789”
These compounds share some similarities with “(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride” but also exhibit unique properties that make them suitable for different applications.
Propiedades
IUPAC Name |
(E)-3-chloro-N-(1-phenylethyl)but-2-en-1-amine;hydron;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN.ClH/c1-10(13)8-9-14-11(2)12-6-4-3-5-7-12;/h3-8,11,14H,9H2,1-2H3;1H/b10-8+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHHISACAREYQA-VRTOBVRTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].CC(C1=CC=CC=C1)NCC=C(C)Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[H+].CC(C1=CC=CC=C1)NC/C=C(\C)/Cl.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![[2-(3,4-Dimethoxy-phenyl)-ethyl]-furan-2-ylmethyl-amine hydrochloride](/img/structure/B7805845.png)
![1-(2-bicyclo[2.2.1]hept-5-enyl)-N-(furan-2-ylmethyl)methanamine;hydron;chloride](/img/structure/B7805863.png)



